Lipophilicity Modulation: XLogP3 Comparison with 5-Chloro-3-amino Analog
The target compound Methyl 3-(2-aminoethyl)-5-chlorobenzoate exhibits a computed XLogP3 of 1.7, which is 0.4 log units lower than methyl 3-amino-5-chlorobenzoate (XLogP3 = 2.1) [1][2]. This lower lipophilicity arises from the ethylene linker increasing polar surface area exposure relative to the directly attached amino group, and predicts improved aqueous solubility and reduced non-specific protein binding in biological assays compared to the 3-amino analog.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Methyl 3-amino-5-chlorobenzoate: XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = -0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Lower logP predicts superior aqueous solubility and reduced non-specific binding, making the target compound a more tractable starting point for fragment-based screening or lead optimization where pharmacokinetic properties are critical.
- [1] PubChem. (2025). Methyl 3-(2-aminoethyl)-5-chlorobenzoate. Compound Summary CID 72215053. National Library of Medicine. View Source
- [2] PubChem. (2025). Methyl 3-amino-5-chlorobenzoate. Compound Summary CID 52987785. National Library of Medicine. View Source
